molecular formula C16H15O6PS B1224650 Phosphoric acid (1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl ester

Phosphoric acid (1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl ester

Cat. No. B1224650
M. Wt: 366.3 g/mol
InChI Key: ULHCSQJPZWUAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoric acid (1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl ester is an aryl phosphate.

Scientific Research Applications

Synthesis and Catalytic Applications

  • Catalysis in Organic Synthesis : Phosphoric acid alkyl diphenyl esters are used in catalyzing condensation reactions. For instance, their utility in the condensation of α-bromobutanoic acid with 3-hexyne-2-ol has been documented (Murai, Tonomura, & Takenaka, 2011).

Organic Chemistry and Peptide Synthesis

  • Peptide Coupling Reagents : Certain phosphoric acid diethyl ester compounds are used as efficient peptide coupling reagents. Their efficiency is notable in amide and peptide synthesis with minimal racemization, indicating their potential in peptide synthesis (Kokare, Nagawade, Rane, & Shinde, 2007).

Material Science and Flame Retardants

  • Flame Retardant Metabolites : Phosphoric acid esters, including diphenyl phosphate, are widely used as flame retardants. The metabolites of these compounds, such as dialkylphosphates, have been extensively studied for their environmental impact and toxicity (Schindler, Förster, & Angerer, 2009).

Environmental Impact

  • Environmental Distribution and Fate : The increasing use of organophosphate esters, including phosphoric acid derivatives, in various applications like flame retardants and plasticizers, has led to studies on their distribution and fate in the environment. Recent research focuses on their levels in biota and environmental compartments (Greaves & Letcher, 2016).

Electrochemistry

  • Electrolytes in Photoelectrochromic Windows : Phosphoric acid organic esters, such as diphenylphosphate, have been evaluated as electrolytes in protonic electrochromic cells. These studies involve testing their stability and interaction with components like tungsten trioxide (Siekierski et al., 2006).

Dental Applications

  • Dentin Adhesives : Phosphoric acid esters of 2-hydroxyethyl methacrylate are used in dentin adhesives for their ability to remove the smear layer on dentin, enhancing the bond between restorative materials and teeth. However, their hydrolytic stability is a concern (Zeuner, Moszner, Drache, & Rheinberger, 2002).

properties

Product Name

Phosphoric acid (1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl ester

Molecular Formula

C16H15O6PS

Molecular Weight

366.3 g/mol

IUPAC Name

(1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl phosphate

InChI

InChI=1S/C16H15O6PS/c17-23(20-14-7-3-1-4-8-14,21-15-9-5-2-6-10-15)22-16-11-12-24(18,19)13-16/h1-12,16H,13H2

InChI Key

ULHCSQJPZWUAIA-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phosphoric acid (1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl ester
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Phosphoric acid (1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl ester
Reactant of Route 3
Phosphoric acid (1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl ester
Reactant of Route 4
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Phosphoric acid (1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl ester
Reactant of Route 5
Phosphoric acid (1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl ester
Reactant of Route 6
Phosphoric acid (1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl ester

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